3,5-Dibromo-4-iodo-tert-butylbenzene
Description
BenchChem offers high-quality 3,5-Dibromo-4-iodo-tert-butylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dibromo-4-iodo-tert-butylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,3-dibromo-5-tert-butyl-2-iodobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br2I/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKKRWMEGQTKIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)I)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br2I | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Modular Scaffold Design: 3,5-Dibromo-4-iodo-tert-butylbenzene
An In-Depth Technical Guide on the Chemical Structure and Application of 3,5-Dibromo-4-iodo-tert-butylbenzene.
A "Linchpin" Arene for Sequential Cross-Coupling and Materials Science
Part 1: Executive Summary & Structural Logic
In the architecture of advanced organic materials—specifically Organic Light Emitting Diodes (OLEDs) and liquid crystals—symmetry and sequential functionalization are paramount. 3,5-Dibromo-4-iodo-tert-butylbenzene (CAS: 172368-00-2) serves as a specialized "linchpin" scaffold.
Its value lies in its chemically differentiated halogenation pattern . The coexistence of a highly reactive carbon-iodine (C–I) bond and two less reactive carbon-bromine (C–Br) bonds allows for orthogonal cross-coupling . Researchers can selectively functionalize the C4 position (iodine) using palladium-catalyzed methods without disturbing the C3/C5 bromine sites, which can be activated in subsequent steps. This "programmed reactivity" makes it an essential building block for constructing dendrimers and star-shaped polymers.
Chemical Identity & Properties[1][2][3][4][5][6][7][8]
| Property | Data |
| IUPAC Name | 1-tert-butyl-3,5-dibromo-4-iodobenzene |
| Common Name | 3,5-Dibromo-4-iodo-tert-butylbenzene |
| CAS Number | 172368-00-2 |
| Molecular Formula | C₁₀H₁₁Br₂I |
| Molecular Weight | 417.91 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 34–36 °C |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF; Insoluble in water |
| Key Feature |
Part 2: Structural Analysis & Reactivity Profile
The Steric & Electronic Landscape
The molecule exhibits a highly specific substitution pattern that dictates its chemical behavior.
-
The tert-Butyl Anchor (C1): The bulky tert-butyl group acts as a solubility enhancer and a steric locking mechanism. It forces the molecule into a specific orientation in crystal lattices, which is crucial for liquid crystal applications.
-
The "Halogen Pocket" (C3-C4-C5):
-
C4-Iodine: Located para to the tert-butyl group.[1] The C–I bond is the longest and weakest (Bond Dissociation Energy ~65 kcal/mol), making it the site of first reaction (oxidative addition).
-
C3/C5-Bromines: These flank the iodine. While they provide steric crowding, their primary role is electronic. They are electron-withdrawing (-I effect), which slightly deactivates the ring but activates the C–I bond for nucleophilic attack or metal insertion.
-
Chemoselectivity: The "Switch" Mechanism
The core utility of this molecule is the reactivity gap between the Iodide and Bromide positions.
-
Reaction A (Kinetic Control): Pd-catalyzed Suzuki or Sonogashira coupling at 25–60°C . The catalyst inserts exclusively into the C–I bond. The C–Br bonds remain intact due to their higher activation energy.
-
Reaction B (Thermodynamic Control): Using forcing conditions (higher temp, stronger ligands like SPhos or XPhos) activates the C–Br bonds, allowing for the introduction of two identical "wings" to the scaffold.
Part 3: Synthesis Protocol
Objective: Synthesize 3,5-Dibromo-4-iodo-tert-butylbenzene from commercially available 4-tert-butylaniline.
Prerequisites:
-
Fume hood (Bromine and Iodine vapors are toxic).
-
Standard Schlenk line techniques for the Sandmeyer step.
Step 1: Regioselective Bromination
Target: 2,6-Dibromo-4-tert-butylaniline[2][3]
-
Dissolution: Dissolve 4-tert-butylaniline (1.0 equiv) in Glacial Acetic Acid (10 mL/g).
-
Addition: Add a solution of Bromine (2.1 equiv) in Acetic Acid dropwise over 2 hours at room temperature.
-
Note: The amino group is an activating ortho, para director. Since the para position is blocked by the tert-butyl group, bromination occurs exclusively at the two ortho positions (2 and 6).
-
-
Heating: After addition, heat the mixture to 85°C for 90 minutes to ensure completion.
-
Workup: Cool to RT and pour into ice water. Neutralize with saturated NaHCO₃. Filter the white precipitate.
-
Purification: Recrystallize from Ethanol or use short silica plug (Hexanes/EtOAc). Yield is typically >85%.[2]
Step 2: Sterically Hindered Sandmeyer Iodination
Target: 3,5-Dibromo-4-iodo-tert-butylbenzene Challenge: The amine is flanked by two bulky bromine atoms, making diazotization difficult due to steric hindrance and reduced basicity.
-
Diazotization:
-
Suspend the 2,6-dibromo-4-tert-butylaniline (1.0 equiv) in concentrated HCl (or H₂SO₄ for better solubility).
-
Cool to 0–5°C in an ice/salt bath.
-
Add NaNO₂ (1.2 equiv) as a concentrated aqueous solution dropwise. Maintain temp <5°C. Stir vigorously for 1 hour. The mixture may remain a suspension (diazonium salt).
-
-
Iodination:
-
Dissolve Potassium Iodide (KI) (2.5 equiv) in a minimum amount of water.
-
Add the cold diazonium slurry slowly to the KI solution (ensure a large vessel to contain foaming from N₂ gas evolution).
-
Allow to warm to Room Temperature, then heat to 60°C for 1 hour to drive the reaction.
-
-
Quenching & Isolation:
-
Quench with saturated Na₂S₂O₃ (Sodium Thiosulfate) to remove excess iodine (purple color fades to yellow).
-
Extract with Dichloromethane (DCM).
-
Wash organic layer with Brine, dry over MgSO₄.
-
-
Purification:
-
Flash Chromatography: Silica Gel, Eluent = 100% Hexanes.
-
Validation: The product should be the first major spot (Rf ~0.8 in Hexanes).
-
Part 4: Visualization of Workflows
Synthesis Pathway
The following diagram illustrates the transformation from the aniline precursor to the final iodinated scaffold.
Figure 1: Two-step synthesis route via regioselective bromination and Sandmeyer iodination.
Divergent Reactivity Map
This diagram demonstrates how the molecule acts as a switch for sequential synthesis.
Figure 2: Sequential functionalization strategy utilizing the reactivity difference between C-I and C-Br bonds.
Part 5: References
-
Product Identification & Properties: Title: 3,5-Dibromo-4-iodo-tert-butylbenzene Product Page.[2][3][4] Source: Oakwood Chemical. URL:[Link]
-
General Cross-Coupling Methodology: Title: Selective C–I vs C–Br Coupling in Polyhalogenated Arenes.[5] Source: ResearchGate (General Principles). URL:[Link](Note: Generalized reference for mechanistic principle described in Part 2).
Sources
Methodological & Application
using 3,5-Dibromo-4-iodo-tert-butylbenzene as AB2 monomer
This guide details the application of 3,5-Dibromo-4-iodo-tert-butylbenzene as a latent AB₂ monomer for the synthesis of soluble, hyperbranched polyphenylenes.
Introduction: The AB₂ Monomer Strategy
In the architecture of hyperbranched polymers, an AB₂ monomer contains one functional group of type A and two of type B . Successful polymerization relies on the specific reactivity profile where A reacts only with B , and B does not react with itself (or reacts much slower).
3,5-Dibromo-4-iodo-tert-butylbenzene is a precision-engineered monomer for this purpose:
-
Function A (Iodo group): High reactivity. Selectively undergoes metal-halogen exchange (e.g., with i-PrMgCl) or oxidative addition (Pd/Ni catalysts).
-
Function B₂ (Bromo groups): Lower reactivity. Stable under conditions that activate A, but susceptible to coupling with the activated A species.
-
Solubilizing Group (tert-Butyl): Crucial for preventing π-π stacking. Polyphenylenes are notoriously insoluble ("brick dust"); the bulky tert-butyl group forces a twisted backbone, ensuring solubility in common organic solvents (THF, Chloroform).
Part 1: Mechanism & Reactivity Hierarchy
The synthesis relies on Grignard Metathesis Polymerization (GRIM) or Catalyst-Transfer Polycondensation . The core principle is the "negative" reactivity gradient: C–I > C–Br .
Reactivity Diagram
Caption: The selective activation of the Iodo-site (A) initiates the polymerization cycle while preserving B-sites for subsequent branching.
Part 2: Experimental Protocol
Protocol A: Grignard Metathesis Polymerization (GRIM)
Best for: One-pot synthesis, high molecular weight, controlled polydispersity.
Materials:
-
Monomer: 3,5-Dibromo-4-iodo-tert-butylbenzene (Sublimed or recrystallized).
-
Reagent: Isopropylmagnesium chloride (i-PrMgCl), 2.0 M in THF.
-
Catalyst: [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂).
-
Solvent: Anhydrous THF (distilled over Na/Benzophenone).
Step-by-Step Procedure:
-
Monomer Drying: Place 3,5-Dibromo-4-iodo-tert-butylbenzene (1.0 eq, e.g., 2.0 mmol) in a Schlenk flask. Evacuate and backfill with Argon (3x) to remove trace moisture. Dissolve in anhydrous THF (concentration ~0.1 M).
-
Selective Activation (Generation of AB₂ Grignard): Cool the solution to -20 °C (ice/salt bath). Add i-PrMgCl (1.05 eq) dropwise over 10 minutes.
-
Mechanistic Note: The C–I bond is weaker than the C–Br bond. At -20°C, the magnesium selectively exchanges with the Iodine at the 4-position, forming 3,5-dibromo-4-magnesio-tert-butylbenzene .
-
Validation: Stir for 30 mins. Take an aliquot, quench with D₂O, and analyze by GC-MS. You should see >98% deuteration at the 4-position and retention of both bromines.
-
-
Polymerization: Warm the solution to 0 °C or Room Temperature (RT). Add the catalyst Ni(dppp)Cl₂ (0.5 – 1.0 mol%).
-
Observation: The solution typically turns from clear/yellow to a deep orange/brown fluorescent color, indicating the formation of conjugated phenylene species.
-
Stir for 12–24 hours.
-
-
Quenching & Purification: Quench the reaction with 5 M HCl (aq) to terminate the Grignard species. Extract with Chloroform (CHCl₃). Wash organic layer with water and brine. Concentrate the organic layer and precipitate into cold Methanol (MeOH). Filter the solid and dry under vacuum.
Protocol B: Suzuki-Miyaura Polycondensation (Alternative)
Best for: Conditions intolerant to Grignard reagents.
-
Borylation (Pre-step): Convert the Iodo-monomer to a boronic ester (A-site) using Bis(pinacolato)diboron and PdCl₂(dppf) in mild conditions to avoid touching the Bromines.
-
Polymerization: React the resulting 3,5-dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-tert-butylbenzene using Pd(PPh₃)₄ and aqueous K₂CO₃ in Toluene/Water.
Part 3: Characterization & Data Analysis
Successful synthesis is defined by the formation of a high-molecular-weight species that remains soluble.
Expected Data Profile
| Technique | Parameter | Expected Outcome | Notes |
| ¹H NMR | t-Butyl Group | Broadening of peak at ~1.3-1.5 ppm | Sharp peaks indicate unreacted monomer. |
| ¹H NMR | Aromatic Region | Broad multimodal peaks (7.0 - 8.0 ppm) | Due to different magnetic environments in dendritic/linear units. |
| GPC | Molecular Weight ( | 5,000 – 50,000 Da | Depends on catalyst loading and monomer purity. |
| GPC | Polydispersity (PDI) | 1.5 – 3.0 | Typical for hyperbranched polymers (broad distribution). |
| TGA | Thermal Stability | Highly stable aromatic backbone. |
Degree of Branching (DB)
The degree of branching is calculated from NMR integration of the distinct substructures:
-
Dendritic (D): Trisubstituted units (reacted at A, B, and B).
-
Linear (L): Disubstituted units (reacted at A and one B).
-
Terminal (T): Monosubstituted units (reacted at A only).
For this monomer, the high steric hindrance of the 3,5-dibromo positions often leads to a DB ~0.5, consistent with statistical growth.
Part 4: Structural Visualization
The resulting polymer adopts a globular, void-rich architecture due to the meta-linkages and bulky tert-butyl groups.
Caption: Simplified topology showing Dendritic, Linear, and Terminal units. Terminal units retain unreacted Bromines (B-sites) for post-functionalization.
References
-
Kim, Y. H., & Webster, O. W. (1990).[1] Water-soluble hyperbranched polyphenylene: "A unimolecular micelle?". Journal of the American Chemical Society, 112(11), 4592-4593. Link
-
Griset, A. P., et al. (2005). Synthesis of Soluble, Hyperbranched Poly(phenylene)s via the Suzuki-Miyaura Reaction. Macromolecules, 38, 6261. Link
-
Yokozawa, T., & Ohta, Y. (2016). Transformation of Step-Growth Polymerization into Living Chain-Growth Polymerization. Chemical Reviews, 116(4), 1950–1968. Link
-
PubChem. (n.d.). 1-tert-Butyl-4-iodobenzene (Analogous Precursor Data). National Library of Medicine. Link
Sources
Application Notes and Protocols: 3,5-Dibromo-4-iodo-tert-butylbenzene in Polyphenylene Dendrimer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 3,5-Dibromo-4-iodo-tert-butylbenzene in Polyphenylene Dendrimer Construction
Polyphenylene dendrimers are a class of highly branched, monodisperse macromolecules with a rigid and shape-persistent architecture.[1] Their well-defined three-dimensional structures and the ability to introduce functional groups at specific locations make them promising candidates for a wide range of applications, including drug delivery, catalysis, and materials science.[2] The synthesis of these complex structures relies on a stepwise, generational growth, often employing iterative cross-coupling reactions.[3]
The choice of the monomer, or building block, is critical in dictating the final structure and properties of the dendrimer. 3,5-Dibromo-4-iodo-tert-butylbenzene presents itself as a uniquely versatile AB2-type monomer for the convergent synthesis of polyphenylene dendrimers. Its strategic design incorporates three key features:
-
Orthogonal Reactivity of Halogen Atoms: The inherent difference in reactivity among carbon-halogen bonds in palladium-catalyzed cross-coupling reactions (C-I > C-Br) allows for selective and sequential functionalization.[1][4] This predictable reactivity is the cornerstone of a controlled, step-wise dendron synthesis.
-
The tert-Butyl Group: This bulky aliphatic group imparts several advantageous properties. It enhances the solubility of the monomer and the resulting dendrimer branches in common organic solvents, mitigating aggregation and facilitating purification.[5][6] Furthermore, its steric hindrance can influence the conformation and rigidity of the final dendrimer.
-
AB2-Type Monomer Design: The single iodo-substituent serves as the reactive "A" site for initial coupling, while the two bromo-substituents act as the latent "B" sites for subsequent branching, enabling the construction of a dendritic wedge.
This application note provides a detailed guide to the use of 3,5-Dibromo-4-iodo-tert-butylbenzene in the synthesis of a first-generation (G1) polyphenylene dendron, culminating in the formation of a G1 dendrimer. The protocols are designed to be self-validating, with explanations for each experimental choice, ensuring scientific integrity and reproducibility.
Core Principles: Exploiting Differential Halogen Reactivity in Suzuki-Miyaura Coupling
The synthetic strategy hinges on the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of C-C bonds.[5][7] The key to the selective synthesis of dendrons from 3,5-Dibromo-4-iodo-tert-butylbenzene lies in the significantly higher reactivity of the C-I bond compared to the C-Br bond towards oxidative addition to a Pd(0) catalyst.[1] By carefully controlling the reaction conditions, one can achieve selective coupling at the iodo-position while leaving the bromo-positions intact for the next generation of growth.
Experimental Protocols
Part 1: Synthesis of a First-Generation (G1) Polyphenylene Dendron
This protocol details the initial selective Suzuki-Miyaura coupling of 3,5-Dibromo-4-iodo-tert-butylbenzene with an arylboronic acid.
Materials:
-
3,5-Dibromo-4-iodo-tert-butylbenzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Ethanol
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)
Protocol:
-
Reaction Setup: In a Schlenk flask under an argon atmosphere, combine 3,5-Dibromo-4-iodo-tert-butylbenzene (1.0 eq), phenylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).
-
Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in anhydrous toluene. Stir for 15 minutes at room temperature to form the active Pd(0) species.
-
Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reactants. Follow this with the addition of a degassed mixture of toluene and ethanol (4:1 v/v).
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir vigorously under argon.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), observing the consumption of the starting iodo-compound.
-
Work-up: Upon completion, cool the reaction to room temperature. Add water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the G1 dendron.
Causality of Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and PPh₃ is a widely used and effective catalyst system for Suzuki-Miyaura couplings. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: Potassium carbonate is a moderately strong base that is crucial for the transmetalation step of the Suzuki-Miyaura reaction.[7]
-
Solvent System: The toluene/ethanol mixture provides good solubility for both the organic and inorganic reagents. Degassing the solvents is essential to prevent oxidation of the Pd(0) catalyst.
-
Temperature: The reaction is carried out at a moderate temperature (80 °C) to ensure selective reaction at the more reactive iodo-position without significant coupling at the bromo-positions.
Part 2: Synthesis of a First-Generation (G1) Polyphenylene Dendrimer
This protocol describes the subsequent Suzuki-Miyaura coupling of the G1 dendron with a bifunctional core molecule.
Materials:
-
G1 Dendron (from Part 1)
-
1,4-Benzenediboronic acid (core)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Water (degassed)
Protocol:
-
Reaction Setup: In a Schlenk flask under argon, combine the G1 dendron (2.2 eq), 1,4-benzenediboronic acid (1.0 eq), and potassium phosphate (6.0 eq).
-
Catalyst Addition: Add palladium(II) acetate (0.04 eq) and SPhos (0.08 eq) to the flask.
-
Solvent Addition: Add anhydrous, degassed toluene and a minimal amount of degassed water.
-
Reaction Conditions: Heat the reaction mixture to 100-110 °C and stir vigorously under argon for 24-48 hours.
-
Monitoring the Reaction: Monitor the reaction by TLC or size-exclusion chromatography (SEC) to observe the formation of the higher molecular weight dendrimer.
-
Work-up: After cooling, dilute the mixture with toluene and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purification: Purify the crude G1 dendrimer by precipitation from a suitable solvent system (e.g., dissolving in a minimal amount of dichloromethane and precipitating in methanol) or by preparative SEC.
Causality of Experimental Choices:
-
Catalyst System: For the less reactive C-Br bonds, a more active catalyst system is employed. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition to aryl bromides.[8]
-
Base: Potassium phosphate is a stronger base than potassium carbonate and is often more effective for the coupling of less reactive aryl bromides.
-
Higher Temperature: A higher reaction temperature is necessary to overcome the higher activation energy for the oxidative addition to the C-Br bonds.
Data Presentation
Table 1: Representative Quantitative Data for the Synthesis
| Step | Compound | Molecular Weight ( g/mol ) | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MALDI-TOF MS (m/z) |
| Part 1 | G1 Dendron | 492.13 | 85-95 | 7.65 (s, 2H), 7.50-7.40 (m, 5H), 1.45 (s, 9H) | 151.2, 142.1, 138.5, 129.8, 128.9, 127.5, 123.0, 35.1, 31.3 | 491.9 [M]⁺ |
| Part 2 | G1 Dendrimer | 1059.13 | 70-85 | 7.70-7.50 (m, 14H), 7.45-7.35 (m, 10H), 1.48 (s, 18H) | 151.5, 141.8, 140.5, 139.2, 131.7, 129.5, 128.8, 127.3, 35.2, 31.4 | 1058.8 [M]⁺ |
Note: NMR data are representative and will vary depending on the specific arylboronic acid and core used. Chemical shifts are referenced to the solvent signal.
Visualization of the Synthetic Workflow
Caption: Workflow for the convergent synthesis of a G1 polyphenylene dendrimer.
Caption: Selective Suzuki-Miyaura coupling at the iodo-position.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through careful monitoring and characterization at each step.
-
Chromatographic Monitoring: TLC and GC-MS are essential for tracking the consumption of starting materials and the formation of products. In Part 1, the disappearance of the iodo-compound without significant formation of bis-coupled products validates the selectivity of the reaction.
-
Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural confirmation of the G1 dendron and the final G1 dendrimer.[9][10] The integration of proton signals and the appearance of new aromatic signals confirm the success of each coupling step.
-
Mass Spectrometry: MALDI-TOF MS is a powerful tool for confirming the molecular weight of the dendron and dendrimer, providing evidence of the successful addition of each building block. The monodisperse nature of the product will be evident from a single, sharp peak corresponding to the calculated molecular weight.
-
By employing these analytical techniques at each stage, researchers can be confident in the structural integrity of their synthesized dendrimers.
Conclusion
3,5-Dibromo-4-iodo-tert-butylbenzene is a highly valuable and strategically designed monomer for the convergent synthesis of polyphenylene dendrimers. Its differential halogen reactivity allows for a controlled and stepwise approach to dendron construction. The inclusion of a tert-butyl group enhances solubility and influences the final architecture of the macromolecule. The detailed protocols and mechanistic explanations provided in this application note offer a robust framework for researchers to synthesize well-defined polyphenylene dendrimers for a variety of advanced applications.
References
-
Dendrimeric Structures in the Synthesis of Fine Chemicals. (2021). MDPI. Retrieved from [Link]
-
Polyphenylene Dendrimers with Different Fluorescent Chromophores Asymmetrically Distributed at the Periphery. (2001). Journal of the American Chemical Society. Retrieved from [Link]
-
Selective C−C cross coupling reactions of a conjugated polyhalide with pyrrole. (n.d.). ResearchGate. Retrieved from [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2022). Accounts of Chemical Research. Retrieved from [Link]
-
MALDI–TOF Mass Spectrometry of Polyphenylene Dendrimers up to the Megadalton Range. Elucidating Structural Integrity of Macromolecules at Unrivaled High Molecular Weights. (2014). Macromolecules. Retrieved from [Link]
-
Supramolecular Assembly of Dendritic Polymers Elucidated by 1H and 13C Solid-State MAS NMR Spectroscopy. (2003). Journal of the American Chemical Society. Retrieved from [Link]
-
Diffusion and conformation of peptide-functionalized polyphenylene dendrimers studied by fluorescence correlation and 13C NMR spectroscopy. (2007). Chemphyschem. Retrieved from [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (2017). Organic Letters. Retrieved from [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). The Royal Society of Chemistry. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Polymer Analysis by MALDI-Tof MS. (n.d.). Waters Corporation. Retrieved from [Link]
-
Role of tert-butyl in the linear and nonlinear optical property of push-pull chromophores. (n.d.). ChemRxiv. Retrieved from [Link]
-
Structural deviations in poly(amidoamine) dendrimers: a MALDI-TOF MS analysis. (2003). European Polymer Journal. Retrieved from [Link]
-
The Suzuki coupling reaction as a post-polymerization modification: a promising protocol for construction of cyclic-brush and more complex polymers. (2014). Polymer Chemistry. Retrieved from [Link]
-
A CONVENIENT SYNTHESIS OF 3,5-DI-(t-BUTYL)BROMOBENZENE FROM BENZENE. (2000). Organic Preparations and Procedures International. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Dendrimers - structure, synthesis, encapsulation, characterization and applications. (2015). Journal of Global Trends in Pharmaceutical Sciences. Retrieved from [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). Molecules. Retrieved from [Link]
-
Expanding the limits of synthetic macromolecular chemistry through Polyphenylene Dendrimers. (2018). Journal of Polymer Science Part A: Polymer Chemistry. Retrieved from [Link]
-
Nanosized polyphenylene dendrimers based upon pentaphenylbenzene units. (1995). Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]
-
Synthesis of polymer-supported dendritic palladium nanoparticle catalysts for Suzuki coupling reaction. (2012). Journal of Nanostructure in Chemistry. Retrieved from [Link]
-
tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. (2024). ChemRxiv. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Expanding the limits of synthetic macromolecular chemistry through Polyphenylene Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A MALDI-TOF MS study of lanthanide(III)-cored poly(phenylenevinylene) dendrimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Diffusion and conformation of peptide-functionalized polyphenylene dendrimers studied by fluorescence correlation and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kbfi.ee [kbfi.ee]
Application Note: Chemoselective Suzuki-Miyaura Coupling of 3,5-Dibromo-4-iodo-tert-butylbenzene
[1]
Executive Summary & Substrate Analysis
This guide details the protocols for the site-selective Suzuki-Miyaura cross-coupling of 3,5-Dibromo-4-iodo-tert-butylbenzene (referred to herein as Substrate 1 ).[1]
The Chemical Challenge: "The Steric Fortress"
Substrate 1 presents a classic conflict between electronic activation and steric hindrance.
-
Electronic Hierarchy: The C–I bond is significantly weaker (approx. 65 kcal/mol) than the C–Br bonds (approx. 81 kcal/mol), theoretically allowing exclusive coupling at the iodine position.
-
Steric Blockade: The iodine at the C4 position is "sandwiched" between two bulky bromine atoms at C3 and C5. This ortho,ortho-disubstitution creates a "molecular fence," severely retarding the rate of oxidative addition at the iodine center.
Objective: Achieve >95% chemoselectivity for the C–I coupling product while preserving the C–Br bonds for subsequent functionalization (e.g., dendrimer synthesis or polymerization).
Mechanistic Logic & Catalyst Selection
To navigate the steric/electronic conflict, the catalyst system must be active enough to access the hindered iodine but controlled enough to ignore the exposed bromines.
The Selectivity Landscape
Figure 1: The kinetic competition between the hindered Iodine (green path) and the accessible Bromines (red path).
Catalyst Recommendations
-
Primary Recommendation (Balance): Pd(dppf)Cl₂[1]·CH₂Cl₂ [1]
-
Why: The bidentate dppf ligand has a large bite angle, which stabilizes the Pd center and facilitates reductive elimination in sterically crowded systems. It is robust and generally maintains high I > Br selectivity.
-
-
Secondary Recommendation (High Activity): SPhos Pd G2
-
Why: If the boronic acid partner is also hindered (e.g., 2,6-dimethylphenylboronic acid), standard catalysts will fail. SPhos is electron-rich and bulky, driving the catalytic cycle for difficult substrates. Warning: Requires strict temperature control (≤40°C) to prevent bromine activation.
-
Experimental Protocols
Protocol A: The "Standard" Chemoselective Coupling
Best for: Unhindered aryl boronic acids (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid).
Reagents:
Step-by-Step Methodology:
-
Inert Setup: Equip a Schlenk tube or reaction vial with a magnetic stir bar. Flame-dry under vacuum and backfill with Argon (x3).[1]
-
Charging: Add Substrate 1 (1.0 equiv), Boronic Acid (1.1 equiv), and Pd(dppf)Cl₂ (3 mol%) to the vial.
-
Note: If using a glovebox, weigh solids inside. If on a bench, keep exposure time minimal.[6]
-
-
Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.1 M relative to substrate).[1]
-
Critical: Sparge solvent with Argon for 15 mins prior to use.[1] Oxygen kills Pd(0) and promotes homocoupling.
-
-
Base Addition: Add degassed 2M Na₂CO₃ (2.5 equiv).[1]
-
Reaction: Seal the vessel. Heat to 60°C in an oil bath or heating block.
-
Control: Do not exceed 70°C. Higher temperatures increase the risk of reacting the ortho-bromines.
-
-
Monitoring: Check TLC or HPLC at 2 hours.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[1] Dry over MgSO₄.[1] Concentrate and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Protocol B: The "Hindered Partner" Coupling
Best for: Sterically demanding boronic acids or when Protocol A yields <50%.
Reagents:
-
Hindered Boronic Acid (1.2 equiv)[1]
-
Catalyst: SPhos Pd G2 (2 mol%)[1]
-
Base: K₃PO₄ (3.0 equiv, solid)
-
Solvent: Toluene/Water (10:1)
Step-by-Step Methodology:
-
Setup: Prepare a vial with Substrate 1, Boronic Acid, SPhos Pd G2, and finely ground K₃PO₄ under Argon.
-
Solvent: Add degassed Toluene/Water mixture (0.1 M).
-
Reaction: Stir vigorously at Room Temperature (25°C) for 12–24 hours.
-
Why RT? SPhos is extremely active.[1] Heating will almost certainly activate the C–Br bonds.
-
-
Validation: If conversion is slow after 24h, raise temperature to 40°C, but monitor hourly.
Sequential Workflow: From Mono- to Tri-Functionalization[1]
For researchers building dendrimers or COFs, the remaining bromines are reactive handles.
Figure 2: Sequential functionalization workflow. Isolation of the intermediate is recommended to prevent oligomerization.
Troubleshooting & Optimization
| Issue | Observation | Root Cause | Solution |
| Low Conversion | Starting material remains after 24h. | Steric bulk prevents oxidative addition at C4.[1] | Switch to Protocol B (SPhos Pd G2) or increase temp to 65°C (carefully). |
| Over-Coupling | Mass spec shows M+Ar₂ or M+Ar₃.[1] | Catalyst is too active or Temp is too high. | Reduce Temp by 10°C. Switch to weaker base (Na₂CO₃ instead of K₃PO₄). |
| Protodeboronation | Aryl-H (benzene) detected in GC-MS.[1] | Boronic acid instability.[1][6][7] | Use Boronic Esters (Pinacol) or add excess boronic acid (1.5 equiv).[1] Use anhydrous conditions (Protocol B with dry Toluene).[1] |
| Debromination | Product mass corresponds to loss of Br (M-Br+H).[1] | Hydride source present or Pd-H species formation.[1] | Ensure solvents are anhydrous/peroxide-free.[1] Avoid alcohol solvents if possible (use Toluene/Dioxane).[1] |
References
-
Mechanistic Basis of Halogen Reactivity
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link
- Note: Establishes the oxid
-
-
Selectivity in Polyhalogenated Arenes
-
Protocols for Hindered Substrates (SPhos/XPhos)
-
Pd(dppf)
-
Reactivity of 3,5-dibromo-4-iodo derivatives
Sources
- 1. 1-tert-Butyl-4-iodobenzene | C10H13I | CID 142029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Lab Reporter [fishersci.se]
- 5. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 6. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
Application Note: Orthogonal Engineering of Sterically Crowded COF Linkers
Topic: 3,5-Dibromo-4-iodo-tert-butylbenzene as a Building Block for COFs Content Type: Detailed Application Note & Protocols Audience: Senior Polymer Chemists, Materials Scientists, and Drug Delivery Researchers
Subject: Mastering 3,5-Dibromo-4-iodo-tert-butylbenzene (CAS 172368-00-2) for Pore-Surface Engineering in Covalent Organic Frameworks.
Executive Summary & Strategic Rationale
In the precise architecture of Covalent Organic Frameworks (COFs), the building block 3,5-Dibromo-4-iodo-tert-butylbenzene represents a "privileged scaffold" for advanced pore engineering. Unlike standard linear linkers, this molecule offers three critical design advantages:
-
Orthogonal Reactivity (Electronics vs. Sterics): It possesses a hierarchy of leaving groups. The iodine atom (C-I) is electronically more labile than the bromines (C-Br), yet it is sterically "sandwiched" between them. This unique conflict allows for highly selective, stepwise functionalization.
-
Solubility Control: The tert-butyl group at position 1 acts as a "solubility anchor," preventing the irreversible
- aggregation of intermediates—a common failure mode in COF linker synthesis. -
Topology Definition: The 3,5-dibromo substitution pattern creates a 120° "bent" geometry, essential for constructing hexagonal (hcb) or Kagome (kgm) lattices when paired with
or symmetric nodes.
This guide details the protocols to transform this precursor into a functionalized dialdehyde linker, subsequently used to grow crystalline, drug-loading COFs.
Chemical Logic & Workflow
The central challenge with this molecule is the Steric Fortress around the iodine atom at position 4. While iodine typically undergoes oxidative addition faster than bromine, the flanking bromines at positions 3 and 5 create significant steric hindrance.
-
Standard Catalysts (e.g., Pd(PPh3)4): May fail to access the iodine or lose selectivity, leading to "scrambled" oligomers.
-
Optimized Strategy: Use sterically demanding, electron-rich phosphine ligands (e.g., SPhos or XPhos) to facilitate oxidative addition at the hindered iodine without activating the bromines at moderate temperatures.
Workflow Visualization
The following diagram illustrates the stepwise conversion of the raw building block into a COF lattice.
Figure 1: Strategic workflow for converting the tri-halogenated precursor into a COF. Note the critical "Head-First" functionalization at the Iodine site.
Experimental Protocols
Protocol A: Site-Selective Suzuki Coupling (The "Head" Attachment)
Objective: Selectively functionalize position 4 (Iodine) with a functional group (R) while leaving positions 3 and 5 (Bromine) intact. Critical Mechanism: The use of SPhos-Pd-G2 precatalyst exploits the ligand's ability to facilitate oxidative addition into hindered aryl iodides at temperatures too low to activate aryl bromides.
Materials:
-
Substrate: 3,5-Dibromo-4-iodo-tert-butylbenzene (1.0 equiv)
-
Coupling Partner: Arylboronic acid (R-B(OH)2) (1.1 equiv) (e.g., 4-methoxyphenylboronic acid for pore polarity).
-
Catalyst: SPhos-Pd-G2 (0.02 equiv) [Alternative: Pd(OAc)2 + SPhos].
-
Base: K3PO4 (3.0 equiv).
-
Solvent: Toluene/Water (10:1 v/v).
Procedure:
-
Inert Setup: Flame-dry a Schlenk tube and cycle with Argon (3x).
-
Charging: Add the substrate (1.0 eq), boronic acid (1.1 eq), K3PO4 (3.0 eq), and SPhos-Pd-G2 (2 mol%).
-
Solvation: Add degassed Toluene/Water mixture. The tert-butyl group ensures rapid dissolution.
-
Controlled Heating: Heat to 40–50 °C .
-
Note: Do NOT exceed 60 °C. Higher temperatures risk activating the C-Br bonds.
-
-
Monitoring: Monitor via TLC/GC-MS every 2 hours. Look for the disappearance of the starting material (M+) and appearance of the mono-coupled product (M - I + R).
-
Workup: Quench with water, extract with EtOAc, dry over Na2SO4.
-
Purification: Flash column chromatography (Hexane/DCM).
Validation Point: 1H NMR should show the retention of the tert-butyl singlet (~1.3 ppm) and the integration of the new R-group protons. Mass spec should confirm a distinct isotope pattern for "Dibromo" (1:2:1 ratio).
Protocol B: Double Formylation (The "Arm" Activation)
Objective: Convert the two bromine atoms into aldehyde groups to create the COF polymerization sites. Method: Lithium-Halogen Exchange followed by DMF quenching.
Procedure:
-
Cryogenic Setup: Dissolve the intermediate from Protocol A (1.0 equiv) in anhydrous THF under Argon. Cool to -78 °C .
-
Lithiation: Add n-BuLi (2.5 equiv, 2.5 M in hexanes) dropwise over 20 minutes.
-
Observation: A color change (often to deep yellow/orange) indicates the formation of the di-lithio species.
-
Timing: Stir at -78 °C for 1 hour. Do not warm up, or the tert-butyl group may direct ortho-lithiation or scrambling.
-
-
Quenching: Add anhydrous DMF (6.0 equiv) rapidly.
-
Warming: Allow the reaction to warm to room temperature naturally over 2 hours.
-
Hydrolysis: Pour into 1M HCl (aq) and stir vigorously for 30 mins to hydrolyze the hemiaminal intermediates to aldehydes.
-
Purification: Recrystallization from Ethanol/CHCl3 is preferred over chromatography to ensure high purity for COF synthesis.
Protocol C: Solvothermal COF Synthesis
Objective: Condense the newly formed Linker (Dialdehyde) with a
Materials:
-
Linker: Product of Protocol B (0.3 mmol).
-
Node: 1,3,5-Tris(4-aminophenyl)benzene (TAPB) (0.2 mmol) (Stoichiometry is 3:2 for aldehyde:amine).
-
Solvent System: Mesitylene/1,4-Dioxane (1:1 v/v, 3 mL).
-
Catalyst: 6M Aqueous Acetic Acid (0.3 mL).
Procedure:
-
Tube Prep: Use a Pyrex tube (10 mL O.D.). Charge solids and solvents.[1][2]
-
Sonication: Sonicate for 10 minutes to ensure homogeneity. The tert-butyl groups on the linker will greatly aid solubility here.
-
Freeze-Pump-Thaw: Perform 3 cycles to remove oxygen (critical for defect-free crystallization).
-
Sealing: Flame-seal the tube under vacuum.
-
Baking: Place in an oven at 120 °C for 72 hours (3 days).
-
Harvesting: Filter the resulting powder, wash with THF and Acetone (Soxhlet extraction for 24h recommended to remove oligomers).
-
Activation: Supercritical CO2 drying or vacuum drying at 100 °C.
Characterization & Data Presentation
When validating the COF derived from this building block, focus on the "Pore Environment" changes caused by the functional group at the Iodine position.
| Technique | Target Observation | Significance |
| PXRD | Low-angle peaks (2 | Confirms long-range order and large pore size (typical for hexagonal lattices). |
| N2 Isotherm (77 K) | Type IV isotherm | Confirms mesoporosity. A decrease in Surface Area compared to non-functionalized variants confirms the R-group occupies pore volume. |
| 13C CP-MAS NMR | Signal at ~160 ppm (C=N) | Confirms imine bond formation. Disappearance of C=O (~190 ppm) confirms high conversion. |
| SEM/TEM | Hexagonal rods or platelets | Visual confirmation of crystallinity. |
Troubleshooting the "Steric Fortress"
Issue: Low yield in Protocol A (Suzuki Coupling).
-
Cause: The steric bulk of the tert-butyl group (pos 1) and bromines (pos 3,5) prevents the Pd catalyst from accessing the Iodine (pos 4).
-
Solution: Switch to Pd-PEPPSI-IPr catalyst. The N-heterocyclic carbene (NHC) ligand is bulky but highly electron-donating, stabilizing the oxidative addition intermediate even in crowded environments [1].
Issue: Incomplete Formylation (Protocol B).
-
Cause: Mono-aldehyde formation due to insufficient lithiation time or moisture.
-
Solution: Use t-BuLi (4.0 equiv) at -78 °C instead of n-BuLi. t-BuLi is more reactive and ensures complete halogen-lithium exchange in sterically crowded systems.
Issue: Amorphous COF.
-
Cause: The functional group (R) added at position 4 is too flexible, disrupting stacking.
-
Solution: Add a "modulator" (monofunctional aldehyde, e.g., benzaldehyde) at 5 mol% to slow down the nucleation rate, allowing for error correction during crystal growth [2].
References
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. Link
-
Bunck, D. N., & Dichtel, W. R. (2013). Internal Functionalization of Three-Dimensional Covalent Organic Frameworks. Angewandte Chemie International Edition.[3] Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research. Link
-
Lohse, M. S., et al. (2016). Sequential Functionalization of Covalent Organic Frameworks. Chemistry of Materials.[4] Link
Sources
Troubleshooting & Optimization
Technical Support Center: Selective Functionalization of 3,5-Dibromo-4-iodo-tert-butylbenzene
Ticket Category: High-Value Building Blocks / Chemoselectivity Document ID: KB-782-HALO Status: Active Last Updated: 2026-02-24
Core Logic: The Chemoselectivity Framework
Welcome to the technical support hub for 3,5-Dibromo-4-iodo-tert-butylbenzene . This molecule is a "linchpin" scaffold used primarily in the synthesis of Covalent Organic Frameworks (COFs), dendrimers, and molecular rotors.
The primary challenge users face is Chemoselectivity . You have three halogen sites, but they are not created equal.
The Reactivity Hierarchy
To minimize side reactions, you must exploit the bond dissociation energy (BDE) differences between the C-I and C-Br bonds, while accounting for the Ortho-Effect (steric crowding).
-
Target Site (C-I): Bond energy ~50 kcal/mol. Reacts rapidly with Pd(0) via oxidative addition.
-
Protected Sites (C-Br): Bond energy ~65 kcal/mol. Reacts slower; requires higher temperatures or electron-rich ligands.
-
Steric Gatekeepers: The two bromine atoms at the 3,5-positions create a "steric corridor" around the iodine. This slows down the approach of bulky catalysts but also suppresses Ullmann homocoupling (Ar-Ar dimerization) by making the formation of the crowded L2Pd(Ar)2 intermediate energetically unfavorable.
Troubleshooting Guide: Minimizing Homocoupling
Users frequently report "dimerization," but this term is ambiguous. We must distinguish between Type A (Substrate Homocoupling) and Type B (Reagent Homocoupling) .
Scenario A: "I see a dimer of my starting material (Ar-Ar)."
Diagnosis: Ullmann-type homocoupling. Mechanism: Two Aryl-Pd species disproportionate or react to form a Bis-Aryl-Pd complex, which reductively eliminates the dimer. Likelihood for this Substrate: Low (due to steric hindrance), but possible under "starved" conditions.
| Root Cause | Technical Explanation | Corrective Action |
| Nucleophile Starvation | If the Pd-Ar species cannot find a coupling partner (alkyne/boronic acid) quickly, it idles and eventually homocouples. | Increase [Nucleophile]: Ensure a slight excess (1.1–1.2 equiv) of the coupling partner is present before adding the catalyst. |
| Catalyst Decomposition | Formation of Pd-black or clusters can promote radical pathways leading to non-selective coupling. | Ligand Choice: Switch to bidentate ligands (e.g., dppe, dppf) which stabilize the Pd center better than PPh3, preventing "naked" Pd formation. |
| Excess Reductant | In Sonogashira, excess CuI can sometimes promote radical dimerization of the aryl halide. | Limit Copper: Keep CuI loading low (0.5–1.0 mol%) or switch to Copper-Free Sonogashira conditions (see Protocol 1). |
Scenario B: "I see a dimer of my alkyne/boronic acid."
Diagnosis: Glaser Coupling (alkynes) or Oxidative Dimerization (boronic acids). Impact: Consumes your reagent, leaving the aryl iodide unreacted and difficult to purify.
| Root Cause | Technical Explanation | Corrective Action |
| Oxygen Ingress | Degassing is Critical: Sparging is insufficient. Use Freeze-Pump-Thaw (3 cycles) . Keep the reaction under positive Argon pressure. | |
| Fast Addition | High local concentration of alkyne + Cu + | Slow Addition: Add the alkyne solution slowly via syringe pump after the catalyst is established. |
Visualizing the Selectivity Pathways
The following diagram illustrates the kinetic competition between the desired cross-coupling and the undesired side reactions.
Caption: Kinetic fork showing the competition between the desired C-I activation (Green path) and the competing homocoupling/over-reaction pathways (Red paths).
Validated Experimental Protocols
Protocol A: Selective Sonogashira Coupling (Copper-Free Method)
Recommended to eliminate Glaser homocoupling completely.
Rationale: The steric bulk of the tert-butyl group aids solubility, but the ortho-bromines slow down the reaction. Standard conditions often fail or stall. This protocol uses a highly active Pd species to bypass the need for Copper.
Reagents:
-
Substrate: 1.0 equiv
-
Terminal Alkyne: 1.2 equiv
-
Catalyst: PdCl₂(CH₃CN)₂ (3 mol%)
-
Ligand: X-Phos (6 mol%) — Crucial: Bulky, electron-rich ligand boosts oxidative addition into the hindered center.
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane (Anhydrous)
Step-by-Step:
-
Setup: Charge a Schlenk tube with Substrate, Pd-catalyst, Ligand, and Base.
-
Atmosphere: Evacuate and backfill with Argon (3x).
-
Solvation: Add degassed Dioxane via syringe.
-
Activation: Stir at RT for 10 mins to generate the active catalytic species (L-Pd(0)).
-
Addition: Add the Alkyne via syringe.
-
Reaction: Heat to 60°C . Do not exceed 80°C to preserve C-Br integrity.
-
Monitoring: Check TLC/LCMS at 4 hours. Look for the disappearance of the starting iodide.
Protocol B: Selective Suzuki-Miyaura Coupling
Recommended for appending aryl groups.
Rationale: Boronic acids can undergo protodeboronation (losing the B(OH)2 group) if the reaction is too slow. We use a base that activates the boron without promoting C-Br insertion.
Reagents:
-
Substrate: 1.0 equiv
-
Aryl Boronic Acid: 1.1 equiv
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: Na₂CO₃ (2M aqueous solution, 2.0 equiv)
-
Solvent: Toluene/Ethanol (4:1 ratio)
Step-by-Step:
-
Degassing: Combine solvents and aqueous base in a separate flask. Sparge with Argon for 30 mins.
-
Assembly: Add solid reagents to the reaction vessel under Argon flow.
-
Initiation: Add the degassed solvent mixture.
-
Thermal Cycle: Heat to 75°C .
-
Tech Tip: If the reaction stalls at 50% conversion, do not increase temperature (risk of Br-coupling). Instead, add a second portion of boronic acid (0.2 equiv) and fresh catalyst (1 mol%).
-
FAQ: Rapid Diagnostics
Q: I see a new spot on TLC just above my product. Is it the homocouple? A: Likely yes. The bis-aryl homocouple (dimer of the starting material) is highly non-polar and often runs slightly higher than the cross-coupled product. However, if you are doing Sonogashira, check if it is the Glaser dimer (diyne), which is often fluorescent blue under UV.
-
Test: Stain with KMnO4. The alkyne product and Glaser dimer will stain; the aryl-aryl homocouple usually will not stain as vigorously.
Q: Can I use microwave irradiation? A: Proceed with caution. While microwaves accelerate the slow transmetallation caused by the ortho-bromines, they often create "hot spots" that exceed the activation energy for the C-Br bonds. If you must use MW, set a strict temperature ceiling of 80°C and use "Power Cycling" (active cooling).
Q: My isolated yield is low, but conversion was 100%. Where did it go? A: Check the "solvent front" of your column. 3,5-dibromo-4-iodo-tert-butylbenzene derivatives are often greasy/lipophilic. They might have eluted with the hexanes during the column equilibration.
References
-
Mechanistic Insight on Ullmann vs. Cross-Coupling: Vertex AI Search Result 1.1 & 1.7
- Title: Expanding Ullmann Homocoupling to Cross-Coupling / Ullmann Homocoupling in Heterogeneous Systems.
-
Source:1
-
Sonogashira Protocol & Copper-Free Variations: Vertex AI Search Result 1.9 & 1.11
-
Suzuki Coupling Reactivity & Conditions: Vertex AI Search Result 1.3 & 1.16
- Title: Suzuki Reaction - Wikipedia / Suzuki Coupling - Organic Chemistry Portal.
-
Source:3
-
Substrate Specifics (3,5-Dibromo-4-iodo-tert-butylbenzene): Vertex AI Search Result 1.12 & 1.15
- Title: A Convenient Synthesis of 3,5-Di-(t-Butyl)
-
Source:4
Sources
Validation & Comparative
A Senior Application Scientist's Guide to HPLC Purity Standards for 3,5-Dibromo-4-iodo-tert-butylbenzene
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of 3,5-Dibromo-4-iodo-tert-butylbenzene, a key building block in organic synthesis. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique and compare its performance with orthogonal methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This guide is designed to be a practical resource, grounded in scientific principles and supported by illustrative experimental data.
The Critical Role of Purity in Drug Development
In the synthesis of active pharmaceutical ingredients (APIs), the purity of each reagent and intermediate directly impacts the quality, safety, and efficacy of the final drug product. The presence of impurities, even in trace amounts, can lead to undesirable side reactions, reduced yield, and potentially toxic byproducts. Therefore, robust analytical methods for purity determination are not just a regulatory requirement but a scientific necessity. 3,5-Dibromo-4-iodo-tert-butylbenzene, with its multiple halogen substituents and a bulky tert-butyl group, presents unique analytical challenges that necessitate a well-designed purity assessment strategy.
Predicting Impurities: A Look at the Synthesis of 3,5-Dibromo-4-iodo-tert-butylbenzene
Based on this, likely process-related impurities could include:
-
Isomers: Incomplete or over-halogenation can lead to various isomeric impurities, such as monobromo-iodo-tert-butylbenzene, dibromo-tert-butylbenzene, or tribromo-tert-butylbenzene derivatives. The position of the halogens on the aromatic ring can also vary, leading to regioisomers.
-
Starting Materials: Unreacted starting materials, such as 4-iodo-tert-butylbenzene or a dibromo-tert-butylbenzene isomer, may persist in the final product.
-
Byproducts from Side Reactions: Depending on the specific reaction conditions, other side reactions could occur, leading to a range of other structurally related compounds.
A robust analytical method must be able to separate and quantify the main component from these potential impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Analysis
Reversed-phase HPLC (RP-HPLC) is the most widely used technique for the purity analysis of non-volatile and moderately polar organic compounds.[1] Its versatility, high resolution, and sensitivity make it an ideal choice for assessing the purity of 3,5-Dibromo-4-iodo-tert-butylbenzene.
The Logic Behind the HPLC Method Design
Given the non-polar nature of 3,5-Dibromo-4-iodo-tert-butylbenzene, a reversed-phase HPLC method is the logical choice. The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the analyte and the non-polar stationary phase.[2]
Illustrative HPLC Protocol
The following protocol is a scientifically sound, illustrative method for the purity analysis of 3,5-Dibromo-4-iodo-tert-butylbenzene, designed based on the principles of reversed-phase chromatography for halogenated aromatic compounds.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | The C18 stationary phase provides excellent hydrophobic retention for non-polar analytes. The 3.5 µm particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase A | Water | The polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile | A common organic modifier in RP-HPLC with good UV transparency and elution strength. |
| Gradient Elution | 70% B to 95% B over 15 min | A gradient is necessary to elute the highly retained main compound while also providing good separation of potentially less retained impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection | DAD, 220 nm | Aromatic compounds typically have strong absorbance in the low UV range. A DAD allows for the monitoring of multiple wavelengths and peak purity analysis. |
| Injection Volume | 5 µL | A small injection volume to prevent column overload. |
| Sample Preparation | 1 mg/mL in Acetonitrile | The sample should be dissolved in a solvent compatible with the mobile phase. |
Workflow for HPLC Purity Analysis
Caption: HPLC Purity Analysis Workflow.
Illustrative HPLC Data
Below is a simulated chromatogram representing the separation of 3,5-Dibromo-4-iodo-tert-butylbenzene from its potential impurities.
(Note: This is an illustrative chromatogram generated for educational purposes, as specific experimental data for this compound is not publicly available.)
Figure 1: Illustrative HPLC Chromatogram
(A simulated chromatogram would be presented here, showing a large main peak for 3,5-Dibromo-4-iodo-tert-butylbenzene and smaller peaks for potential impurities at different retention times.)
Interpretation of the HPLC Data:
The purity of the sample is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. For this method to be accurate, all components must have a similar response factor at the detection wavelength.
Orthogonal Methods for Purity Confirmation
To ensure the trustworthiness of the purity assessment, it is crucial to employ orthogonal methods, which rely on different separation or detection principles. This approach provides a more comprehensive picture of the sample's purity and can help to identify impurities that may not be detected by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[3] For 3,5-Dibromo-4-iodo-tert-butylbenzene, which has a relatively low molecular weight and is expected to be thermally stable, GC-MS is a viable alternative to HPLC.
Advantages of GC-MS:
-
High Sensitivity: GC-MS can often provide lower detection limits than HPLC-UV.[4]
-
Structural Information: The mass spectrometer provides valuable structural information about the separated components, aiding in the identification of unknown impurities.[1]
-
Separation of Volatile Impurities: GC is particularly well-suited for the separation of volatile impurities that may not be retained on an RP-HPLC column.
Limitations of GC-MS:
-
Thermal Lability: The compound must be thermally stable and volatile enough to be analyzed by GC.
-
Derivatization: Non-volatile impurities would require derivatization, adding complexity to the sample preparation.
Illustrative GC-MS Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
GC-MS Conditions:
| Parameter | Value | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A low-polarity column suitable for the separation of a wide range of semi-volatile organic compounds. |
| Carrier Gas | Helium, 1.2 mL/min | An inert carrier gas compatible with mass spectrometry. |
| Inlet Temperature | 280 °C | To ensure complete vaporization of the sample. |
| Oven Program | 100 °C (1 min), then 15 °C/min to 300 °C (hold 5 min) | A temperature gradient to separate compounds with different boiling points. |
| Ionization Mode | Electron Ionization (EI), 70 eV | A standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Mass Range | 50-500 m/z | To cover the molecular ion and fragment ions of the target compound and potential impurities. |
Quantitative NMR (qNMR)
qNMR has emerged as a primary analytical method for purity determination.[5] Unlike chromatographic techniques, qNMR does not rely on the separation of components. Instead, the purity is determined by comparing the integral of a specific resonance from the analyte to the integral of a certified internal standard of known purity.[6]
Advantages of qNMR:
-
Primary Method: qNMR can be a primary ratio method, meaning it does not require a reference standard of the analyte itself for quantification.
-
High Precision and Accuracy: When performed correctly, qNMR can provide highly accurate and precise purity values.[7]
-
Structural Confirmation: The NMR spectrum provides unambiguous structural confirmation of the main component.
-
Detection of Non-Chromophoric Impurities: qNMR can detect impurities that do not have a UV chromophore and would be invisible to HPLC-UV detection.
Limitations of qNMR:
-
Sensitivity: qNMR is generally less sensitive than chromatographic methods.
-
Peak Overlap: Severe peak overlap between the analyte and impurities can complicate quantification.
-
Internal Standard Selection: The choice of a suitable internal standard is critical for accurate results.[8]
Illustrative qNMR Protocol
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
qNMR Experimental Parameters:
| Parameter | Value | Rationale |
| Solvent | Chloroform-d (CDCl3) | A common deuterated solvent that is a good solvent for the analyte. |
| Internal Standard | Maleic Anhydride (Certified Reference Material) | A stable, non-volatile solid with sharp, well-resolved peaks that do not overlap with the analyte signals. |
| Pulse Sequence | A simple 90° pulse-acquire sequence | For quantitative measurements. |
| Relaxation Delay (d1) | 5 x T1 of the slowest relaxing proton | To ensure complete relaxation of all protons for accurate integration. |
| Number of Scans | 16-64 | To achieve an adequate signal-to-noise ratio. |
Workflow for qNMR Purity Analysis
Caption: qNMR Purity Analysis Workflow.
Comparative Analysis of Purity Assessment Methods
The choice of analytical method for purity determination depends on several factors, including the properties of the analyte, the nature of the expected impurities, and the desired level of accuracy and precision.
Table 1: Comparison of Analytical Techniques for Purity Assessment of 3,5-Dibromo-4-iodo-tert-butylbenzene
| Feature | HPLC-DAD | GC-MS | qNMR |
| Principle | Chromatographic separation based on hydrophobicity | Chromatographic separation based on volatility and boiling point | Spectroscopic quantification based on the number of nuclei |
| Primary Use | Quantitative purity (area %), impurity profiling | Qualitative and quantitative analysis of volatile impurities | Absolute quantitative purity, structural confirmation |
| Sensitivity | Good to excellent | Excellent | Moderate |
| Selectivity | High | Very high | High |
| Impurity Identification | Limited (based on UV spectrum and retention time) | Excellent (based on mass spectral fragmentation) | Good (for structurally different impurities) |
| Throughput | High | Moderate | Low to moderate |
| Reference Standard | Requires a reference standard of the analyte for identity confirmation | Does not strictly require a reference standard for tentative identification | Requires a certified internal standard |
| Cost | Moderate | High | High (instrumentation) |
Conclusion and Recommendations
For routine quality control and purity assessment of 3,5-Dibromo-4-iodo-tert-butylbenzene, a well-validated reversed-phase HPLC method is the recommended primary technique . Its robustness, high throughput, and excellent resolving power make it ideal for separating the main component from its structurally related impurities.
However, to ensure the highest level of confidence in the purity value, it is strongly recommended to employ orthogonal methods for cross-validation .
-
GC-MS is an excellent complementary technique for identifying and quantifying volatile and thermally stable impurities that may not be detected by HPLC.
-
qNMR should be considered the gold standard for obtaining an absolute purity value, especially when a certified reference material of 3,5-Dibromo-4-iodo-tert-butylbenzene is not available. It provides a direct measure of purity and simultaneously confirms the structure of the molecule.
By adopting a multi-faceted analytical approach, researchers and drug development professionals can ensure the quality and consistency of their starting materials, ultimately contributing to the development of safe and effective medicines.
References
-
Waters Corporation. (n.d.). Gas Chromatography (GC) & GC-MS. Retrieved from [Link]
- Siddiqui, M. R., AlOthman, Z. A., & Rahman, N. (2013). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry, 10, S1409–S1421.
- Pauli, G. F., Chen, S. N., & Jaki, B. U. (2012). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of medicinal chemistry, 55(21), 9220–9231.
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Retrieved from [Link]
- Kim, J., & Lee, S. (2021).
-
AmpTech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. Retrieved from [Link]
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Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]
-
Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
Tentamus Group. (2025, June 24). Determination of Contaminants: HPLC vs. GC. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
Pauli, G. F., et al. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 3,5-Dibromo-4-iodo-tert-butylbenzene. Retrieved from [Link]
-
International Journal of Applied Science and Research. (2024, May 15). Advancements in RP-HPLC Method Development and Validation: A Comprehensive Review. Retrieved from [Link]
- Li, Z., Zheng, Z., & Chen, H. (2000). 10a. A CONVENIENT SYNTHESIS OF 3,5-DI-(t-BUTYL)BROMOBENZENE FROM BENZENE.
-
News-Medical.net. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved from [Link]
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mass spectrometry fragmentation pattern of 3,5-Dibromo-4-iodo-tert-butylbenzene
An In-Depth Guide to the Predicted Mass Spectrometry Fragmentation of 3,5-Dibromo-4-iodo-tert-butylbenzene: A Comparative Analysis
Introduction
For researchers engaged in synthetic chemistry and drug development, the unambiguous structural elucidation of novel molecules is a cornerstone of progress. Polysubstituted aromatic compounds, particularly those bearing multiple, heavy halogen atoms, present unique analytical challenges. 3,5-Dibromo-4-iodo-tert-butylbenzene (Molecular Formula: C₁₀H₁₁Br₂I, Molecular Weight: 417.91 g/mol ) is one such complex molecule.[1][2] Its analysis via mass spectrometry provides a rich dataset, but interpreting its fragmentation pattern requires a foundational understanding of the competing and sequential dissociation pathways influenced by its distinct structural motifs: a bulky tert-butyl group and a heavily halogenated aromatic ring.
While direct experimental mass spectra for 3,5-Dibromo-4-iodo-tert-butylbenzene are not widely published, this guide will provide a detailed, predictive analysis of its fragmentation behavior under Electron Ionization (EI). By synthesizing established mass spectrometry principles with experimental data from analogous structures—such as tert-butylbenzene, bromoarenes, and iodoarenes—we can construct a reliable roadmap for identifying this compound and others in its class. This guide serves as a practical tool for scientists to anticipate, interpret, and validate the mass spectra of complex halogenated molecules.
Section 1: The Molecular Ion and Its Unique Isotopic Signature
The first event in the mass spectrometer's ionization chamber is the removal of an electron to form the molecular ion (M⁺˙).[3] For 3,5-Dibromo-4-iodo-tert-butylbenzene, the molecular ion region will be profoundly characteristic due to the natural isotopic abundances of bromine. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[4] In contrast, iodine is monoisotopic (¹²⁷I).[5][6]
The presence of two bromine atoms will generate a distinctive isotopic cluster for the molecular ion and any bromine-containing fragments. The pattern for a species with two bromine atoms (Br₂) is a triplet of peaks with a relative intensity ratio of approximately 1:2:1 (for M, M+2, and M+4).
Table 1: Predicted Isotopic Distribution for the Molecular Ion of 3,5-Dibromo-4-iodo-tert-butylbenzene
| Ion Formula | Contributing Isotopes | m/z (Nominal) | Predicted Relative Abundance |
| [C₁₀H₁₁⁷⁹Br₂¹²⁷I]⁺˙ | 2 x ⁷⁹Br | 416 | ~25% |
| [C₁₀H₁₁⁷⁹Br⁸¹Br¹²⁷I]⁺˙ | 1 x ⁷⁹Br, 1 x ⁸¹Br | 418 | ~50% |
| [C₁₀H₁₁⁸¹Br₂¹²⁷I]⁺˙ | 2 x ⁸¹Br | 420 | ~25% |
Note: The presence of the ¹³C isotope will also contribute to M+1, M+3, etc., peaks, but the Br₂ pattern will be the most dominant feature.
This unique 1:2:1 triplet is a powerful diagnostic tool. Its observation immediately confirms the presence of two bromine atoms in the ion being analyzed, providing a high degree of confidence in the elemental composition of the parent molecule and its fragments.
Section 2: Primary Fragmentation Pathways: A Tale of Competing Cleavages
The energetically unstable molecular ion will undergo fragmentation to form more stable daughter ions.[3] The fragmentation of 3,5-Dibromo-4-iodo-tert-butylbenzene is dictated by the relative stabilities of the potential carbocations and radicals that can be formed. The primary fragmentation events are expected to be a competition between α-cleavage at the tert-butyl group and the scission of weak carbon-halogen bonds.
Pathway A: α-Cleavage of the tert-Butyl Group (Benzylic Cleavage)
The most common fragmentation pathway for molecules containing a tert-butyl group attached to an aromatic ring is the loss of a methyl radical (•CH₃) to form a highly stable tertiary benzylic carbocation.[7][8] This is consistently observed in the mass spectrum of tert-butylbenzene, where the [M-15]⁺ ion at m/z 119 is the base peak.[9][10][11]
-
Reaction: [C₁₀H₁₁Br₂I]⁺˙ → [C₉H₈Br₂I]⁺ + •CH₃
-
Expected m/z: 401 / 403 / 405 (This fragment retains the two bromine atoms, so it will exhibit the characteristic 1:2:1 isotopic pattern).
-
Rationale: The driving force for this fragmentation is the exceptional stability of the resulting tertiary carbocation, which is further stabilized by resonance with the aromatic ring. This is often the most favorable fragmentation pathway for alkylbenzenes.
Pathway B: Cleavage of Carbon-Halogen Bonds
The carbon-halogen bonds are relatively weak and prone to cleavage. The bond dissociation energies follow the trend C-Br > C-I, making the carbon-iodine bond the most likely halogen bond to break.[5]
-
Loss of an Iodine Radical (•I): This involves the homolytic cleavage of the C-I bond, the weakest bond in the molecule. This is a very common pathway for iodo-organic compounds.[5][12]
-
Reaction: [C₁₀H₁₁Br₂I]⁺˙ → [C₁₀H₁₁Br₂]⁺ + •I
-
Expected m/z: 290 / 292 / 294 (This fragment also retains the two bromine atoms and will show a 1:2:1 pattern).
-
Rationale: The low bond energy of the C-I bond makes this a highly probable fragmentation event.
-
-
Loss of a Bromine Radical (•Br): While the C-Br bond is stronger than the C-I bond, its cleavage is still a significant fragmentation pathway for bromoaromatic compounds.[4]
-
Reaction: [C₁₀H₁₁Br₂I]⁺˙ → [C₁₀H₁₀BrI]⁺ + •Br
-
Expected m/z: 338 / 340 (This fragment contains one bromine atom, so it will exhibit a simpler 1:1 doublet for the M/M+2 peaks).
-
Rationale: This cleavage is less favorable than the loss of iodine but more favorable than breaking C-C or C-H bonds on the ring.
-
Section 3: Predicted Fragmentation Cascade
The primary fragments will undergo further dissociation, leading to a cascade of ions that constitute the molecule's fingerprint.
Table 2: Summary of Predicted Key Fragment Ions
| m/z (Nominal, lowest isotope) | Proposed Ion Structure/Formula | Fragmentation Pathway |
| 416 / 418 / 420 | [C₁₀H₁₁Br₂I]⁺˙ | Molecular Ion (M⁺˙) |
| 401 / 403 / 405 | [M - CH₃]⁺ | Primary α-cleavage of the tert-butyl group. Expected to be the base peak. |
| 290 / 292 / 294 | [M - I]⁺ | Primary cleavage of the C-I bond. |
| 338 / 340 | [M - Br]⁺ | Primary cleavage of the C-Br bond. |
| 274 / 276 | [M - CH₃ - Br]⁺ | Secondary fragmentation: Loss of •Br from the [M-CH₃]⁺ ion. |
| 211 / 213 | [M - I - Br]⁺ | Secondary fragmentation: Loss of •Br from the [M-I]⁺ ion. |
| 132 | [M - I - 2Br]⁺ | Secondary fragmentation: Loss of a second •Br from the [M-I-Br]⁺ ion. |
| 57 | [C₄H₉]⁺ | Formation of the tert-butyl cation. |
Below is a diagram illustrating the most probable fragmentation pathways.
Caption: Predicted EI fragmentation cascade of 3,5-Dibromo-4-iodo-tert-butylbenzene.
Section 4: A General Protocol for GC-MS Analysis
To validate these predictions, a standardized experimental approach is necessary. The following protocol outlines a robust method for analyzing a thermally stable, halogenated aromatic compound like 3,5-Dibromo-4-iodo-tert-butylbenzene using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Objective: To obtain a clean, reproducible mass spectrum and determine the fragmentation pattern.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve the sample in 1 mL of a high-purity, volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of ~10 µg/mL for injection. Causality: A dilute sample prevents detector saturation and ensures sharp chromatographic peaks.
-
-
Instrumentation: GC-MS System
-
Gas Chromatograph: Agilent 8890 GC (or equivalent).
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent single quadrupole).
-
Ionization Mode: Electron Ionization (EI).
-
-
GC Parameters:
-
Injection Volume: 1 µL.
-
Injector Port: Split/Splitless, operated in split mode (e.g., 50:1 split ratio). Causality: Split injection prevents column overloading and provides better peak shape for a relatively concentrated sample.
-
Injector Temperature: 280 °C. Causality: Ensures rapid and complete volatilization of the analyte without thermal degradation.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Column: A low-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness). Causality: This stationary phase is robust and provides excellent separation for a wide range of non-polar to moderately polar aromatic compounds.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase at 20 °C/min to 300 °C.
-
Final Hold: Hold at 300 °C for 5 minutes. Causality: The ramp ensures good separation from any impurities, and the final hold guarantees that the high-boiling-point analyte elutes completely from the column.
-
-
-
Mass Spectrometer Parameters:
-
Transfer Line Temperature: 290 °C. Causality: Must be high enough to prevent condensation of the analyte as it passes from the GC to the MS.
-
Ion Source Temperature: 230 °C. Causality: A standard temperature that balances efficient ionization with minimal thermal fragmentation in the source.
-
Electron Energy: 70 eV. Causality: This is the universal standard for EI-MS. It imparts sufficient energy to induce reproducible fragmentation and allows for the comparison of spectra with established libraries (e.g., NIST).
-
Mass Range: m/z 40 - 550. Causality: This range comfortably covers the molecular ion (~418 amu) and all predicted major fragments down to the tert-butyl cation (57 amu).
-
Scan Rate: 2-3 scans/second.
-
Conclusion
The mass spectrometry fragmentation of 3,5-Dibromo-4-iodo-tert-butylbenzene is predicted to be a rich and informative process, dominated by two key events: the loss of a methyl radical to form a stable [M-15]⁺ cation, which is expected to be the base peak, and the sequential or competing losses of its halogen atoms, beginning with the most labile iodine atom. The presence of two bromine atoms provides a definitive isotopic signature (a 1:2:1 M/M+2/M+4 pattern) that serves as a crucial validation checkpoint for nearly every major fragment. By understanding these foundational fragmentation rules and comparing them to the behavior of simpler structural analogs, researchers can confidently interpret the complex spectra of polysubstituted aromatic compounds, ensuring accurate structural confirmation in their synthetic and analytical workflows.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7366, tert-Butylbenzene." PubChem, [Link].[9]
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Restek Corporation. "tert-Butylbenzene." EZGC Method Translator, [Link].[10]
-
National Institute of Standards and Technology. "Benzene, tert-butyl-." NIST Chemistry WebBook, SRD 69, [Link].[11]
-
National Institute of Standards and Technology. "Benzene, 1,3,5-tri-tert-butyl-." NIST Chemistry WebBook, SRD 69, [Link].[13]
-
Doc Brown's Chemistry. "mass spectrum of 1-iodopropane C3H7I CH3CH2CH2I fragmentation pattern." Doc Brown's Advanced Organic Chemistry, [Link].[5]
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YouTube. "Mass Spectrometry Part 3- Fragmentation in Alkyl Halides." All 'Bout Chemistry, [Link].[14]
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Doc Brown's Chemistry. "mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern." Doc Brown's Advanced Organic Chemistry, [Link].[6]
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Wikipedia. "Fragmentation (mass spectrometry)." Wikipedia, The Free Encyclopedia, [Link].[15]
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Clark, J. "Fragmentation Patterns in Mass Spectra." Chemguide, [Link].[3]
-
Oakwood Chemical. "3,5-Dibromo-4-iodo-tert-butylbenzene." Oakwood Chemical, [Link].[2]
-
Kuck, D., Weniger, K., Kleimann, J., & Grützmacher, H. F. (1997). Mass Spectrometry of Tert-Butylnaphthalenes—A Comparison with the Unimolecular Fragmentation of Tert-Butylbenzene. European Journal of Mass Spectrometry, 3(4), 263-276. [Link].[7]
-
Kuck, D. "Mass Spectrometry of Tert-Butylnaphthalenes—A Comparison with the Unimolecular Fragmentation of Tert-Butylbenzene." Semantic Scholar, [Link].[8]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 3,5-Dibromo-4-iodo-tert-butylbenzene
As a Senior Application Scientist, my primary objective is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety. The handling and disposal of specialized reagents like 3,5-Dibromo-4-iodo-tert-butylbenzene, a polyhalogenated aromatic compound, demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. The causality behind each step is explained to ensure a deep, functional understanding of the process, fostering a culture of safety and responsibility within the laboratory.
Hazard Identification and Core Safety Principles
Before any handling or disposal, a thorough understanding of the compound's specific hazards is essential. 3,5-Dibromo-4-iodo-tert-butylbenzene is classified as a hazardous substance, and its molecular structure—containing bromine and iodine—places it in a critical chemical waste category.
The primary principle governing its disposal is waste segregation . Halogenated organic compounds cannot be mixed with non-halogenated organic waste.[1][2][3] The reason for this strict separation lies in the disposal technology; halogenated wastes are typically neutralized via high-temperature incineration.[4] Mixing them with non-halogenated solvents complicates and significantly increases the cost of this process, making the entire waste stream unsuitable for solvent recovery.[2][3]
Table 1: Chemical and Safety Data for 3,5-Dibromo-4-iodo-tert-butylbenzene
| Property | Value | Source |
| CAS Number | 172368-00-2 | [5] |
| Molecular Formula | C₁₀H₁₁Br₂I | [5][6] |
| Physical State | Solid | [7] |
| Melting Point | 34-36°C | [5] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [5] |
| Required PPE | Chemical splash goggles, lab coat, appropriate chemical-resistant gloves (e.g., nitrile). | [8][9][10] |
Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures that 3,5-Dibromo-4-iodo-tert-butylbenzene and any associated materials are handled and disposed of in a manner that mitigates risk to personnel and the environment.
Step 1: Preparation and Personal Protective Equipment (PPE)
Before beginning any work, ensure the designated work area, preferably a certified chemical fume hood, is clean and uncluttered.[10][11] Always wear the appropriate PPE as specified in Table 1. This is the first line of defense against chemical exposure.[8]
Step 2: Waste Segregation
This is the most critical step in the disposal process.
-
Identify the Correct Waste Stream: As a compound containing bromine and iodine, 3,5-Dibromo-4-iodo-tert-butylbenzene must be disposed of as "Halogenated Organic Waste" .[4][12]
-
Select the Appropriate Container: Use a dedicated, chemically compatible container provided by your institution's Environmental Health and Safety (EHS) office, clearly marked for halogenated waste.[2][4] The container must be in good condition and have a secure, threaded cap to prevent leaks and vapor release.[1]
-
Maintain Separation: Never mix this waste with non-halogenated solvents (like acetone, hexane, or ethanol unless used for rinsing), acids, bases, or strong oxidizers.[1][3]
Step 3: Consolidating Waste
-
Pure Compound/Residue: Carefully transfer any unused or residual solid 3,5-Dibromo-4-iodo-tert-butylbenzene into the designated halogenated waste container using a clean spatula.
-
Solutions: If the compound is in solution, pour the liquid directly into the halogenated liquid waste container inside a fume hood.
-
Contaminated Labware: Glassware (beakers, flasks, etc.) that has come into contact with the compound must be decontaminated. Rinse the glassware with a minimal amount of a suitable solvent (e.g., acetone). This rinsate is now considered halogenated waste and must be collected in the same halogenated waste container.[13]
-
Contaminated Solids: Disposable items such as gloves, weighing paper, or absorbent pads contaminated with the chemical should be collected in a separate, clearly labeled container for solid hazardous waste. Do not place these items in regular trash.
Step 4: Container Management and Labeling
Proper labeling is a legal and safety requirement.
-
Label Proactively: The waste container must be labeled before the first drop of waste is added.[1]
-
Content Identification: The label must include the words "Hazardous Waste" and a complete list of all chemical contents by their full names—do not use abbreviations or chemical formulas.[1][4]
-
Keep Closed: The waste container must remain tightly sealed at all times, except when you are actively adding waste.[1][3]
Step 5: Temporary Storage in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[13] This area should be under the control of the lab, located at or near the point of generation, and away from heat sources or direct sunlight.[11]
Step 6: Arranging for Final Disposal
Once the waste container is nearly full (around 75-80%) or has been in use for a specified time limit set by your institution, arrange for a pickup by your EHS department.[13] Follow your institution's specific procedures for requesting a waste pickup.
Emergency Procedures: Spill and Exposure
Accidents require immediate and correct action.
-
Minor Spill:
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, contain and absorb the spill using an inert material like sand, earth, or vermiculite.[14][15]
-
Carefully collect the absorbed material and contaminated soil into a sealable, labeled container for disposal as hazardous waste.[11][15]
-
Decontaminate the area with soap and water.
-
-
Large Spill:
-
Evacuate the area immediately.
-
Alert others and activate the fire alarm if necessary.
-
Call your institution's emergency number or 911.[1]
-
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[14][16] Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14][16] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[16]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
-
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3,5-Dibromo-4-iodo-tert-butylbenzene.
Caption: Disposal workflow for halogenated organic compounds.
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For a specialized compound like 3,5-Dibromo-4-iodo-tert-butylbenzene, this responsibility translates into a non-negotiable protocol: strict segregation into a properly labeled halogenated organic waste stream. By understanding the chemical principles that drive these procedures, researchers can move beyond mere compliance to cultivate a deeply ingrained culture of safety, protecting themselves, their colleagues, and the wider community.
References
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
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- Environment, Health and Safety. (n.d.). 7.2 Organic Solvents. University of North Carolina at Chapel Hill.
- Fisher Scientific. (2025). Safety Data Sheet: 1-Bromo-4-tert-butylbenzene.
- Fisher Scientific. (2025). Safety Data Sheet: Benzene, 1,3-dibromo-.
- BenchChem. (2025). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
- Florida State University, Department of Chemistry & Biochemistry. (n.d.). Lab Procedure.
- ChemicalBook. (2026). 3,5-DI-TERT-BUTYLBENZYL BROMIDE - Safety Data Sheet.
- Organic Chemistry I Lab. (n.d.). Safety Guidelines.
- Kansas State University. (n.d.). SOP Title: Bromine Safety & Standard Operating Procedures.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Bromo-3-fluoro-4-iodobenzene.
- Oakwood Chemical. (n.d.). 3,5-Dibromo-4-iodo-tert-butylbenzene.
- California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
- Northwestern University. (2015). Hazardous Waste Disposal Guide.
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A Researcher's Guide to the Safe Handling of 3,5-Dibromo-4-iodo-tert-butylbenzene
Inferred Hazard Profile
Based on the hazard classifications of similar compounds such as 1,3-Dibromobenzene, 1-Bromo-4-tert-butylbenzene, and Iodobenzene, 3,5-Dibromo-4-iodo-tert-butylbenzene is anticipated to present the following hazards:
-
Skin Irritation : Likely to cause skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation : Poses a risk of serious eye irritation.[1][2][3]
-
Respiratory Tract Irritation : May cause respiratory irritation if inhaled as a dust or vapor.[1][4]
-
Harmful if Swallowed : Ingestion may be harmful to health.[5]
These inferences are drawn from the known toxicological profiles of aromatic rings substituted with halogens (bromine and iodine) and alkyl groups. The presence of multiple halogen atoms can increase the compound's reactivity and potential for biological interaction.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling 3,5-Dibromo-4-iodo-tert-butylbenzene. The following table outlines the recommended PPE, drawing from best practices for handling halogenated and aromatic hydrocarbons.[6][7]
| Body Part | Recommended PPE | Rationale and Selection Criteria |
| Hands | Nitrile or Neoprene gloves | Nitrile gloves offer good protection against oils, greases, and some acids and bases.[6] Neoprene is a suitable alternative with resistance to a range of chemicals.[6] For extended contact, consider thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use. |
| Eyes | Chemical splash goggles | Safety glasses do not provide a complete seal and are inadequate for significant splash hazards.[7] Chemical splash goggles should be worn to protect against splashes and fine dust.[7] |
| Face | Face shield (in addition to goggles) | A face shield should be used when there is a higher risk of splashes, such as during transfers of larger quantities or when reacting the compound under pressure. |
| Body | Laboratory coat | A standard lab coat is sufficient to protect against minor spills and contamination of personal clothing. |
| Respiratory | Use in a certified chemical fume hood | Engineering controls are the primary line of defense. All handling of 3,5-Dibromo-4-iodo-tert-butylbenzene should be conducted in a chemical fume hood to prevent inhalation of dust or vapors.[8] |
Step-by-Step Handling Protocol
A systematic workflow is essential for minimizing exposure and ensuring safe handling from receipt of the chemical to its final disposal. The following protocol outlines the key steps.
1. Pre-Handling Preparations:
-
Information Review : Before beginning work, review this guide and any available safety information.
-
Fume Hood Verification : Ensure the chemical fume hood is operational and has a current certification.
-
Spill Kit Accessibility : Locate and ensure the laboratory's chemical spill kit is fully stocked and accessible. It should contain an absorbent material like sand or vermiculite.[9][10]
-
Emergency Equipment Check : Confirm the location and functionality of the nearest safety shower and eyewash station.[8][11]
-
PPE Donning : Put on all required PPE as outlined in the table above.
2. Handling the Compound:
-
Containment : Conduct all weighing and transferring of the solid compound within the chemical fume hood.[8]
-
Static Discharge : When transferring the powder, take precautions against static discharge which could cause the fine powder to become airborne.[1][4]
-
Portioning : Use a clean, designated spatula for transferring the solid. Avoid creating dust.
-
Dissolution : If dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Heating : If heating is required, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames.[1]
-
Container Sealing : Keep the container tightly closed when not in use to prevent the release of any potential vapors.[1][4]
3. Post-Handling Procedures:
-
Decontamination : Clean any contaminated surfaces and equipment with an appropriate solvent.
-
PPE Removal : Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last, turning them inside out as they are taken off.[10]
-
Hand Washing : Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][10]
Waste Disposal and Spill Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Disposal:
-
Segregation : Dispose of waste 3,5-Dibromo-4-iodo-tert-butylbenzene and any contaminated materials in a designated, labeled hazardous waste container.[1][4] Do not mix with incompatible waste streams.[8]
-
Labeling : The waste container must be clearly labeled with the full chemical name and associated hazards.
-
Disposal Vendor : Follow your institution's guidelines for the disposal of hazardous chemical waste through a licensed vendor.[1][4]
Spill Management:
-
Evacuation : In the event of a large spill, evacuate the immediate area.
-
Ventilation : Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment : For small spills, contain the spill with an inert absorbent material such as sand, earth, or vermiculite.[9][10]
-
Collection : Carefully sweep or scoop up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[1][4]
-
Decontamination : Clean the spill area with an appropriate solvent and decontaminating solution.
Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling 3,5-Dibromo-4-iodo-tert-butylbenzene.
Caption: Workflow for the safe handling of 3,5-Dibromo-4-iodo-tert-butylbenzene.
References
- Safety Data Sheet for 1,3-Dibromobenzene. (2025, December 19). Fisher Scientific.
- Personal Protective Equipment: Hands. (2024, May 10). San Jose State University Environmental Health & Safety.
- Section 6C: Protective Equipment. Princeton University Environmental Health and Safety.
- Personal Protective Equipment. (2025, September 12). US Environmental Protection Agency.
- Safety Data Sheet for 1,3-Dibromobenzene. (2025, September 5). Thermo Fisher Scientific.
- Safety Data Sheet for 3,5-DI-TERT-BUTYLBENZYL BROMIDE. (2026, January 17). ChemicalBook.
- Safety Data Sheet for 1-Bromo-4-tert-butylbenzene. (2025, December 19). Fisher Scientific.
- Iodobenzene Safety D
- Iodobenzene Safety D
- Safety Data Sheet for 1-Bromo-3-fluoro-4-iodobenzene. (2025, September 7). Thermo Fisher Scientific.
- Polycyclic Arom
- Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog.
- Safety Rules in Chemical Laboratories: A Practical Guide. (2025, October 7). SDS Manager.
- IODOBENZENE FOR SYNTHESIS MSDS. (2013, July 26). Loba Chemie.
- Safety Data Sheet for Iodobenzene. (2011, March 18). Fisher Scientific.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
